
(R)-2-(4-tert-Butylphenyl)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of “®-2-(4-tert-Butylphenyl)propionic acid” involves the use of tert-butyl groups attached to large proteins or complexes. This strategy has been explored to analyze presynaptic complexes involved in neurotransmitter release . The tert-butyl groups are attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .Molecular Structure Analysis
The molecular structure of “®-2-(4-tert-Butylphenyl)propionic acid” is characterized by a tert-butyl group attached to a phenyl group, which is further attached to a propionic acid group . The InChI string representation of the molecule isInChI=1S/C13H18O2/c1-9(12(14)15)10-5-7-11(8-6-10)13(2,3)4/h5-9H,1-4H3,(H,14,15) . Chemical Reactions Analysis
The tert-butyl group in “®-2-(4-tert-Butylphenyl)propionic acid” has been used as a probe for NMR studies of macromolecular complexes . The tert-butyl resonances of the tagged proteins were generally sharp and intense, although tert-butyl groups attached with BDSNB had a tendency to exhibit somewhat broader resonances that likely result because of the shorter linkage between the tert-butyl and the tagged cysteine .Physical And Chemical Properties Analysis
“®-2-(4-tert-Butylphenyl)propionic acid” has a molecular weight of 206.28 g/mol, an XLogP3 of 3.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 206.130679813 g/mol .Aplicaciones Científicas De Investigación
- Application : Researchers have developed a straightforward method for introducing the tert-butoxycarbonyl group into various organic compounds using flow microreactor systems . This flow process is more efficient, versatile, and sustainable compared to traditional batch methods.
- Application : Dual Brønsted/Lewis acid catalysis, combining environmentally benign protic acid and iron, enables site-selective tert-butylation of electron-rich arenes using di-tert-butylperoxide . This approach offers a sustainable and selective method for modifying aromatic systems.
Tertiary Butyl Esters Synthesis
Aromatic Alkylation
Mecanismo De Acción
Target of Action
It’s known that the tert-butyl group finds large applications in synthetic organic chemistry .
Mode of Action
The mode of action of ®-2-(4-(tert-butyl)phenyl)propanoic acid involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is facilitated by the unique reactivity pattern elicited by the crowded tert-butyl group .
Biochemical Pathways
The compound’s action affects various biochemical pathways. The tert-butyl group is involved in chemical transformations and has implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The compound’s synthesis using flow microreactor systems is noted to be more efficient, versatile, and sustainable compared to batch processes .
Result of Action
The result of the compound’s action is the formation of tert-butyl esters from aldehydes via a radical process . This synthesis is direct and sustainable, offering a practical approach for the synthesis of allylic esters from simple aldehydes and alkenes via a two-step one-pot procedure .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For instance, the use of flow microreactor systems in the compound’s synthesis has been found to enhance efficiency and versatility .
Propiedades
IUPAC Name |
(2R)-2-(4-tert-butylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(12(14)15)10-5-7-11(8-6-10)13(2,3)4/h5-9H,1-4H3,(H,14,15)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUZPPMNBARTOY-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(4-tert-butylphenyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[2-methyl-2-(methylsulfanyl)propyl]-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2444282.png)
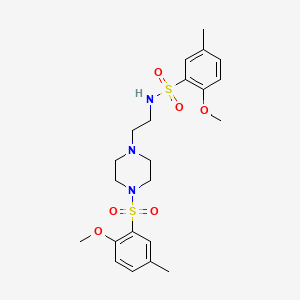
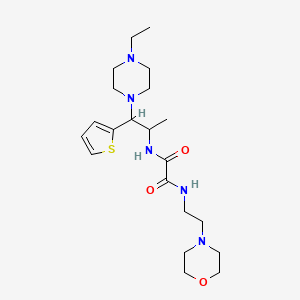
![3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2444285.png)
![2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride](/img/structure/B2444288.png)
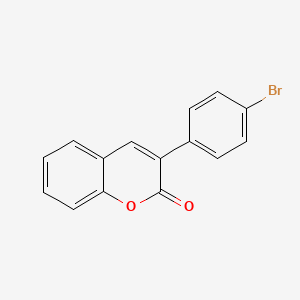
![3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2444290.png)
![1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2444291.png)
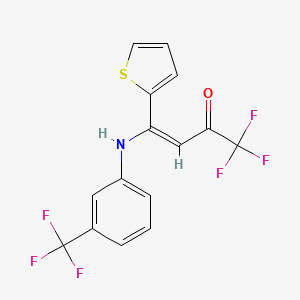
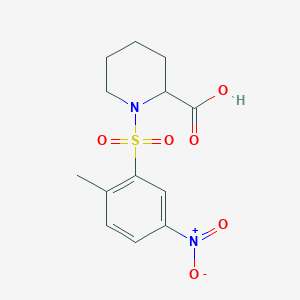


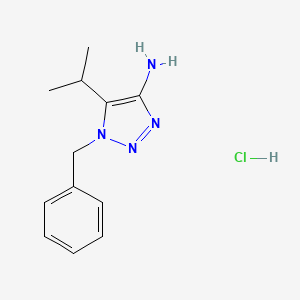
![(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2444299.png)